N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach is the one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide has numerous scientific research applications. In medicinal chemistry, it has been explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and fluoroisoxazoles . These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. The unique combination of substituents on the isoxazole ring imparts distinct activity to each compound, making this compound a valuable addition to the isoxazole family.
Biological Activity
Chemical Structure and Properties
The molecular structure of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide includes:
- An isoxazole ring containing a 4-chlorophenyl substituent.
- A phenylacetamide moiety , which enhances its chemical reactivity.
The general formula for this compound is C17H16ClN2O, and its unique combination of functional groups suggests a diverse range of biological interactions.
Antimicrobial Properties
Isoxazole derivatives are known for their antimicrobial properties. While direct studies on this compound are scarce, research on similar compounds indicates potential efficacy against various pathogens. For instance, certain isoxazole derivatives have demonstrated inhibitory activity against bacterial enzymes, suggesting that this compound might also exhibit similar antimicrobial effects.
Anticancer Activity
Research on benzamide derivatives, which share structural similarities with this compound, reveals promising anticancer properties. Compounds with similar frameworks have shown moderate to high potency in inhibiting cancer cell proliferation . The chlorinated isoxazole structure may enhance selectivity towards cancer cells compared to non-cancerous cells.
The specific mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound may interact with biological targets such as enzymes involved in DNA replication or cellular signaling pathways, similar to other isoxazole derivatives .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-N-(5-isoxazolyl)benzamide | Isoxazole and benzamide moieties | Antimicrobial, Anticancer |
N-(4-Chlorophenyl)acetamide | Simple acetamide structure | Anticonvulsant |
5-Methylisoxazole derivatives | Variations in alkyl substitution | Antiviral, Antimicrobial |
This table highlights that while several compounds exhibit notable biological activities, the unique combination of structural features in this compound may confer distinct properties that warrant further investigation.
Synthesis and Derivatization
The synthesis of this compound typically involves cycloaddition reactions, particularly (3 + 2) cycloadditions that can be catalyzed by copper or ruthenium compounds. Modern synthetic techniques such as microwave-assisted synthesis enhance yield and purity while minimizing environmental impact.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXKZFJBKMOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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